N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the pyrazole derivative with thioamide compounds.
Linking the Rings: The pyrazole and thiazole rings are linked through an ethyl bridge.
Formation of the Oxane Ring: The oxane ring is introduced by reacting the intermediate compound with oxane derivatives.
Final Coupling: The final compound is obtained by coupling the intermediate with 4-phenyloxane-4-carboxamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: Reduction reactions can occur at the oxane ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl and oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Reduced derivatives of the oxane ring.
Substitution: Substituted derivatives at the phenyl and oxane rings.
Scientific Research Applications
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial and antimalarial agent.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Molecular Docking: Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
Uniqueness
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its combination of pyrazole, thiazole, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific applications.
Biological Activity
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
1. Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives and subsequent functionalization to introduce the phenyloxane and carboxamide groups. The synthesis typically follows these steps:
- Step 1 : Formation of the thiazole ring through the reaction of appropriate thiourea derivatives.
- Step 2 : Coupling with 3,5-dimethyl-1H-pyrazole to form the intermediate.
- Step 3 : Final modification to introduce the phenyloxane and carboxamide functionalities.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing pyrazole and thiazole moieties. For instance, a related compound demonstrated significant cytotoxic effects against glioma cell lines (C6), with an IC50 value of 5.13 µM, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest predominantly in the G0/G1 phase.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-{...} | C6 | 5.13 | Apoptosis, G0/G1 arrest |
5-FU | C6 | 8.34 | Standard chemotherapy |
2.2 Antimicrobial Activity
The compound's thiazole component has been associated with antimicrobial properties. Studies have shown that thiazole derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, often surpassing traditional antibiotics like oxytetracycline . The biological evaluation indicated that modifications to the thiazole structure could significantly enhance this activity.
3.1 Apoptosis Induction
The cytotoxic effects observed in glioma cells were linked to apoptosis, as evidenced by flow cytometry analysis which revealed significant cell cycle alterations . This suggests that compounds like N-{...} may activate intrinsic apoptotic pathways.
3.2 Antibacterial Mechanisms
Thiazole derivatives are believed to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways, leading to increased susceptibility in pathogenic strains .
4.1 Efficacy Against Glioma
A detailed study on a derivative similar to N-{...} showed promising results in preclinical models for glioma treatment, indicating selective toxicity towards cancerous tissues while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics.
4.2 Antimicrobial Evaluation
In another study, a series of thiazole derivatives were synthesized and tested against various bacterial strains, demonstrating up to a 16-fold increase in antibacterial activity compared to oxytetracycline . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16-14-17(2)26(25-16)21-24-19(15-29-21)8-11-23-20(27)22(9-12-28-13-10-22)18-6-4-3-5-7-18/h3-7,14-15H,8-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSGVNXAZUWRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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